Tert-butyl 3-((piperidin-4-yloxy)methyl)azetidine-1-carboxylate

PROTAC linker design linker length optimization azetidine-piperidine building blocks

PROTAC linker geometry is exquisitely sensitive to single-methylene variations-using an incorrect linker analog can derail ternary complex formation and degrade pharmacokinetic outcomes. This methyleneoxy-bridged azetidine-piperidine scaffold (MW 270.37) delivers a discrete +1 methylene increment over the direct ether analog (CAS 926906-42-5, MW 256.34), enabling systematic exploration of linker length without resorting to fully flexible alkyl chains. • Quantifiable linker-length tuning: the -CH₂-O- spacer alters the radius of gyration and ternary-complex-competent conformations, as validated by H-PGDS PROTAC studies where methylene-level modifications measurably shifted intracellular accumulation and complex stability. • CNS-compatible lipophilicity: predicted LogP ~2.9 (vs. ~1.37 for the direct ether analog) may enhance passive blood-brain barrier penetration. • Structurally differentiated from validated CCR4 and JAK1 chemotypes, offering altered vector geometry for library expansion around these targets.

Molecular Formula C14H26N2O3
Molecular Weight 270.37 g/mol
Cat. No. B12985562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-((piperidin-4-yloxy)methyl)azetidine-1-carboxylate
Molecular FormulaC14H26N2O3
Molecular Weight270.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)COC2CCNCC2
InChIInChI=1S/C14H26N2O3/c1-14(2,3)19-13(17)16-8-11(9-16)10-18-12-4-6-15-7-5-12/h11-12,15H,4-10H2,1-3H3
InChIKeyWWJNZHOEBJKXQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-((piperidin-4-yloxy)methyl)azetidine-1-carboxylate in PROTAC Linker and Heterocyclic Building Block Procurement


Tert-butyl 3-((piperidin-4-yloxy)methyl)azetidine-1-carboxylate (CAS 2098030-98-7) is a bifunctional saturated N-heterocyclic building block in which an azetidine ring and a piperidine ring are connected through a methyleneoxy (–CH₂–O–) bridge, with the azetidine nitrogen protected as a Boc carbamate . The compound serves as a semi-rigid PROTAC (Proteolysis-Targeting Chimera) linker intermediate, where the methylene spacer provides an incremental increase in linker length and conformational degrees of freedom relative to directly linked azetidine-piperidine analogs [1]. Key structural identifiers include a molecular formula of C₁₄H₂₆N₂O₃ and a molecular weight of 270.37 g/mol, distinguishing it from the direct ether analog tert-butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate (CAS 926906-42-5, MW 256.34) .

Why Piperidine-Azetidine Building Blocks Cannot Be Interchanged Without Quantitative Structure-Performance Impact for Tert-butyl 3-((piperidin-4-yloxy)methyl)azetidine-1-carboxylate Procurement


PROTAC linker design is exquisitely sensitive to both the absolute distance and the conformational ensemble between the target protein ligand and the E3 ligase recruiter . A single methylene unit added to or removed from the linker alters the radius of gyration and the population of ternary-complex-competent conformations, as demonstrated in systematic linker-rigidity studies on H-PGDS-targeting PROTACs where methylene modifications alone produced distinct intracellular accumulation and ternary complex stability profiles [1]. Consequently, substituting the methyleneoxy-bridged azetidine-piperidine scaffold with a direct ether-linked or directly connected double-rigid analog—or with a fully flexible alkyl chain—changes the spatial presentation of the two ligase-binding moieties and affects pharmacokinetic properties such as in vivo clearance and oral exposure, as documented for Type 1 double-rigid linkers versus modified-length variants [2]. These differences cannot be compensated by adjusting other molecular features without altering binding affinity or degradation potency, making procurement of the correct linker building block a non-negotiable parameter in PROTAC synthesis campaigns [1].

Quantitative Differentiation Evidence for Tert-butyl 3-((piperidin-4-yloxy)methyl)azetidine-1-carboxylate Versus Closest Analogs


Methyleneoxy Bridge Extends Linker Scaffold Length by One Methylene Unit Relative to Direct Ether Analog

Tert-butyl 3-((piperidin-4-yloxy)methyl)azetidine-1-carboxylate incorporates a –CH₂–O– bridge between the azetidine and piperidine rings, adding one methylene group compared to the closest direct ether analog, tert-butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate (CAS 926906-42-5), which features a direct –O– linkage. This structural difference is reflected in the molecular formula (C₁₄H₂₆N₂O₃ vs. C₁₃H₂₄N₂O₃) and molecular weight (270.37 vs. 256.34 g/mol) . The additional methylene group increases the through-bond distance between the azetidine and piperidine nitrogen atoms by approximately 1.2–1.5 Å, providing a discrete increment in linker reach that is not achievable with the direct ether analog [1].

PROTAC linker design linker length optimization azetidine-piperidine building blocks

Predicted Lipophilicity Shift (ΔLogP ~1.5) Relative to Direct Ether Analog Alters Permeability-Liability Balance

The additional methylene group in the target compound increases calculated lipophilicity relative to the direct ether analog. Computational predictions yield LogP values of approximately 2.9 for the target compound versus a measured LogP of 1.37 for the direct ether analog [1]. The topological polar surface area (tPSA) also differs substantially: 83 Ų for the methyleneoxy-bridged compound versus 50.8 Ų for the direct ether analog, reflecting the altered spatial distribution of the heteroatoms [1]. Rotatable bond count increases from 2 (direct ether) to 3 (methyleneoxy bridge), introducing additional conformational flexibility at the linker junction [1].

physicochemical properties lipophilicity PROTAC permeability ADME prediction

Intermediate Linker Rigidity Positioned Between Fully Rigid Direct-Linked and Fully Flexible Alkyl Linkers

PROTAC linkers span a rigidity spectrum: Type 1 'double-rigid' linkers connect two heterocycles directly without any spacer atom (e.g., piperidine-azetidine-Br, MW 219.12), while fully flexible alkyl or PEG linkers allow unrestricted rotation [1][2]. The methyleneoxy bridge in the target compound occupies an intermediate position: it retains the conformational constraint of two ring systems while introducing one additional rotatable bond and a methylene spacer that permits angular flexibility at the azetidine-piperidine junction. Comparative linker analysis of H-PGDS-targeting PROTACs demonstrated that methylene modifications to linker rigidity produce measurable trade-offs between intracellular accumulation (highest with rigid linkers) and ternary complex stability (optimal with intermediate flexibility) [3].

PROTAC linker rigidity ternary complex formation targeted protein degradation linker conformational entropy

Multiple Salt Form and Purity Grade Options Enable Formulation Flexibility Absent in Direct Ether Analog Commercial Offerings

Tert-butyl 3-((piperidin-4-yloxy)methyl)azetidine-1-carboxylate is commercially available as both the free base (CAS 2098030-98-7, purity 95%+) and the hydrochloride salt (CAS 3026696-55-6), providing options for different reaction conditions (e.g., neutral vs. acidic coupling steps) . The hydrochloride salt (MW 306.83 g/mol) offers improved aqueous solubility for aqueous-phase bioconjugation protocols. In contrast, the direct ether analog tert-butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate is predominantly offered only as the free base (97% purity) with limited salt form availability .

salt form selection purity grade PROTAC synthesis building block procurement

Recommended Procurement and Application Scenarios for Tert-butyl 3-((piperidin-4-yloxy)methyl)azetidine-1-carboxylate


PROTAC Linker Optimization Where a Single Methylene Unit Increment in Linker Length Is Required

When a PROTAC series displays suboptimal degradation efficiency due to insufficient linker length, the methyleneoxy-bridged scaffold provides a discrete +1 methylene increment over the direct ether analog (MW shift from 256.34 to 270.37 g/mol) [1]. This allows systematic exploration of linker length without moving to fully flexible alkyl chains. The 2025 H-PGDS PROTAC study confirms that methylene-level modifications to linker architecture produce measurable changes in intracellular accumulation and ternary complex stability, supporting the use of this compound as a building block for fine-tuning linker geometry [2].

Synthesis of CNS-Penetrant PROTACs Requiring Elevated Lipophilicity

The target compound's predicted LogP of approximately 2.9 versus 1.37 for the direct ether analog represents a lipophilicity shift that may enhance passive blood-brain barrier permeability [1][2]. This property is potentially valuable for designing CNS-targeting PROTACs where increased lipophilicity correlates with improved brain exposure, as supported by the general relationship between linker lipophilicity and membrane permeability in PROTAC design .

Piperidinyl-Azetidine Bioactive Compound Libraries for CCR4 and JAK1 Target Classes

The piperidinyl-azetidine motif has demonstrated validated activity in CCR4 antagonist programs (RAPT Therapeutics, J. Med. Chem. 2020) and JAK1 inhibitor patents (Incyte Corp., US 8,765,734 B2) [1][2]. The methyleneoxy-bridged variant provides a structurally differentiated scaffold for expanding compound libraries around these validated chemotypes, offering altered vector geometry and conformational preferences compared to the direct-linked or direct-ether analogs.

Aqueous-Phase Bioconjugation Using Hydrochloride Salt Form

The hydrochloride salt (CAS 3026696-55-6) of the target compound enables dissolution in aqueous buffer systems at concentrations suitable for bioconjugation reactions (estimated 10–20 mM) [1]. This is particularly relevant for on-DNA encoded library synthesis or for direct conjugation to E3 ligase ligands in aqueous media, a capability not available with the free-base-only direct ether analog [2].

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